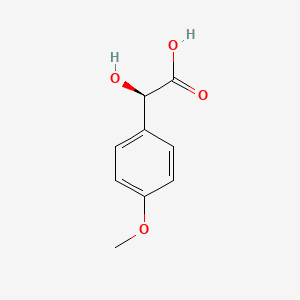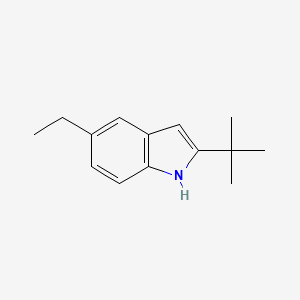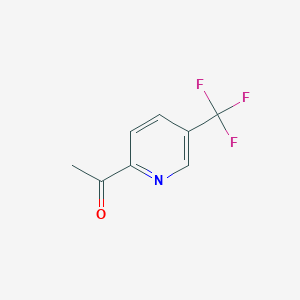
2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide
Overview
Description
2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide is a chemical compound that features a tert-butyldiphenylsilyl protecting group. This compound is often used in organic synthesis, particularly in the protection of alcohols and amines. The tert-butyldiphenylsilyl group is known for its stability under various reaction conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
The synthesis of 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide typically involves the protection of an alcohol or amine with the tert-butyldiphenylsilyl group. One common method involves the reaction of tert-butyldiphenylsilyl chloride with the corresponding alcohol or amine in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial production methods for this compound may involve similar synthetic routes but are often optimized for large-scale production. This can include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide undergoes various types of chemical reactions, including:
Oxidation: The tert-butyldiphenylsilyl group is generally stable under mild oxidative conditions, but strong oxidizing agents can lead to its removal.
Reduction: This compound is resistant to reduction due to the steric hindrance provided by the tert-butyldiphenylsilyl group.
Substitution: The tert-butyldiphenylsilyl group can be removed under acidic or basic conditions, allowing for further functionalization of the molecule.
Common reagents used in these reactions include tetrabutylammonium fluoride for deprotection, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis, allowing for selective reactions to occur without interference from these functional groups.
Biology: This compound can be used in the synthesis of biologically active molecules, where protection of functional groups is necessary to achieve the desired product.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide exerts its effects is primarily through the protection of functional groups. The tert-butyldiphenylsilyl group forms a stable bond with alcohols and amines, preventing them from participating in unwanted side reactions. This allows for selective reactions to occur, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar compounds to 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide include:
tert-Butyldimethylsilyl chloride: Another silyl protecting group, but with different steric and electronic properties.
Trimethylsilyl chloride: A smaller silyl protecting group that is less sterically hindered.
Triisopropylsilyl chloride: A bulkier silyl protecting group that provides greater stability under harsh conditions.
Compared to these compounds, this compound offers a unique balance of steric hindrance and stability, making it particularly useful in complex synthetic routes.
Properties
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxy-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-19(22)21(4)23-5/h6-15H,16H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVRWJKLOZNLAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)N(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434713 | |
| Record name | 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154698-93-8 | |
| Record name | 2-((tert-Butyldiphenylsilyl)oxy)-N-methoxy-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30434713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R)-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-ol](/img/structure/B1311127.png)










